2-(1-Adamantyl)-2-propyl phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-2-propyl phenyl carbonate is a compound that features a unique adamantyl group, which is a tricyclic hydrocarbon with a diamond-like structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The adamantyl group imparts unique properties such as high thermal stability and rigidity, making it a valuable component in the design of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-2-propyl phenyl carbonate typically involves the reaction of 1-adamantanol with phenyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate carbonate ester, which then undergoes further reaction to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-2-propyl phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: The phenyl carbonate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include adamantanone derivatives, alcohols, and various substituted phenyl carbonates .
Scientific Research Applications
2-(1-Adamantyl)-2-propyl phenyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials with high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-2-propyl phenyl carbonate involves its interaction with molecular targets through its adamantyl group. The rigidity and bulkiness of the adamantyl group can influence the binding affinity and specificity of the compound to its targets. This can lead to the modulation of biological pathways and the exertion of its effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane: A simpler hydrocarbon with similar structural properties.
Adamantanone: An oxidized form of adamantane.
1-Adamantyl bromomethyl ketone: A derivative used in various synthetic applications.
Uniqueness
2-(1-Adamantyl)-2-propyl phenyl carbonate is unique due to the presence of both the adamantyl and phenyl carbonate groups, which impart distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
68388-88-5 |
---|---|
Molecular Formula |
C20H26O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(1-adamantyl)propan-2-yl phenyl carbonate |
InChI |
InChI=1S/C20H26O3/c1-19(2,23-18(21)22-17-6-4-3-5-7-17)20-11-14-8-15(12-20)10-16(9-14)13-20/h3-7,14-16H,8-13H2,1-2H3 |
InChI Key |
ROYKYDVCMIROMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.